Sulfathiazole-13C6
Overview
Description
Sulfathiazole-13C6: is a labeled analogue of sulfathiazole, a sulfonamide antibacterial agent. The compound is characterized by the substitution of the phenyl ring with carbon-13 isotopes, making it useful in various analytical and research applications. Its molecular formula is 13C6C3H9N3O2S2 , and it has a molecular weight of 261.27 g/mol .
Mechanism of Action
Target of Action
Sulfathiazole-(phenyl-13C6), also known as 4-Amino-N-(1,3-thiazol-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide, is a short-acting sulfa drug . It primarily targets a wide range of gram-positive and gram-negative pathogenic microorganisms . Although no longer used in humans, it is used in cattle .
Biochemical Analysis
Biochemical Properties
Sulfathiazole-(phenyl-13C6) plays a significant role in biochemical reactions, particularly in the inhibition of bacterial growth. It interacts with enzymes such as dihydropteroate synthase, which is crucial in the folic acid synthesis pathway of bacteria. By mimicking para-aminobenzoic acid (PABA), sulfathiazole-(phenyl-13C6) competes for the active site of dihydropteroate synthase, leading to the inhibition of folic acid production. This interaction disrupts the synthesis of nucleotides and ultimately hampers bacterial replication .
Cellular Effects
Sulfathiazole-(phenyl-13C6) affects various types of cells, particularly bacterial cells. It inhibits cell growth and division by interfering with folic acid synthesis. This compound also impacts cellular metabolism by reducing the availability of nucleotides necessary for DNA and RNA synthesis. In mammalian cells, sulfathiazole-(phenyl-13C6) can influence cell signaling pathways and gene expression, although its primary effects are observed in bacterial cells .
Molecular Mechanism
The molecular mechanism of sulfathiazole-(phenyl-13C6) involves its competitive inhibition of dihydropteroate synthase. By binding to the enzyme’s active site, it prevents the incorporation of PABA into dihydropteroate, a precursor for folic acid. This inhibition leads to a decrease in tetrahydrofolate levels, which are essential for the synthesis of purines and pyrimidines. Consequently, bacterial DNA replication and cell division are impaired .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sulfathiazole-(phenyl-13C6) can vary over time. The compound is relatively stable, but its efficacy may decrease due to degradation or metabolic conversion. Long-term studies have shown that sulfathiazole-(phenyl-13C6) can lead to persistent inhibition of bacterial growth, although resistance may develop over extended periods of exposure .
Dosage Effects in Animal Models
In animal models, the effects of sulfathiazole-(phenyl-13C6) vary with dosage. At therapeutic doses, it effectively inhibits bacterial infections without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. The threshold for these toxic effects varies among different animal species, highlighting the importance of dose optimization in clinical applications .
Metabolic Pathways
Sulfathiazole-(phenyl-13C6) is involved in metabolic pathways related to folic acid synthesis. It interacts with enzymes such as dihydropteroate synthase and dihydrofolate reductase. The inhibition of these enzymes disrupts the production of tetrahydrofolate, affecting the synthesis of nucleotides and amino acids. This disruption can lead to altered metabolic flux and changes in metabolite levels within bacterial cells .
Transport and Distribution
Within cells and tissues, sulfathiazole-(phenyl-13C6) is transported and distributed via passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its antimicrobial effects .
Subcellular Localization
Sulfathiazole-(phenyl-13C6) localizes primarily in the cytoplasm of bacterial cells, where it interacts with enzymes involved in folic acid synthesis. In mammalian cells, it may also localize to specific organelles such as the mitochondria, influencing cellular metabolism and function. The subcellular localization of sulfathiazole-(phenyl-13C6) is influenced by targeting signals and post-translational modifications that direct it to specific compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfathiazole-(phenyl-13C6) involves the incorporation of carbon-13 labeled phenyl groups into the sulfathiazole structure. The general synthetic route includes the reaction of 4-amino-N-(2-thiazolyl)benzene-13C6-sulfonamide with appropriate reagents under controlled conditions .
Industrial Production Methods: Industrial production of sulfathiazole-(phenyl-13C6) typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the isotopic purity and consistency of the product. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions: Sulfathiazole-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of sulfathiazole-(phenyl-13C6) .
Scientific Research Applications
Sulfathiazole-13C6 is widely used in scientific research due to its labeled isotopes, which allow for precise tracking and analysis. Some key applications include:
Chemistry: Used as a reference standard in chromatography and mass spectrometry for the quantification and identification of sulfonamide residues.
Biology: Employed in metabolic studies to trace the incorporation and transformation of sulfonamides in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of sulfonamide drugs.
Industry: Applied in quality control and regulatory compliance testing for the detection of sulfonamide residues in food and environmental samples
Comparison with Similar Compounds
- Sulfamethazine-(phenyl-13C6)
- Sulfadiazine-(phenyl-13C6)
- Sulfamethoxazole-(phenyl-13C6)
Comparison: Sulfathiazole-13C6 is unique due to its specific isotopic labeling, which provides distinct advantages in analytical applications. Compared to other labeled sulfonamides, it offers similar antibacterial properties but may differ in terms of pharmacokinetics and metabolic pathways .
Properties
IUPAC Name |
4-amino-N-(1,3-thiazol-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,10H2,(H,11,12)/i1+1,2+1,3+1,4+1,7+1,8+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMRHUJNCSQMMB-UQUYMPKGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=N1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746847 | |
Record name | 4-Amino-N-(1,3-thiazol-2-yl)(~13~C_6_)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196157-72-8 | |
Record name | 4-Amino-N-(1,3-thiazol-2-yl)(~13~C_6_)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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